Clemastine-d5 Fumarate
Description
Properties
Molecular Formula |
C₂₅H₂₅D₅ClNO₅ |
|---|---|
Molecular Weight |
464.99 |
Synonyms |
(2R)-2-[2-[(1R)-1-(4-Chlorophenyl)-1-(phenyl-d5)ethoxy]ethyl]-1-methylpyrrolidine (2E)-2-Butenedioate; (+)-2-[2-[(p-Chloro-α-methyl-α-(phenyl-d5)benzyl)oxy]ethyl]_x000B_-1-methylpyrrolidine Fumarate; Agasten-d5; Aloginan-d5; Alphamin-d5; Kinotomin-d5; Lacr |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Characterization of Clemastine D5 Fumarate
Methodologies for Deuterium-Labeled Clemastine (B1669165) Synthesis
The synthesis of Clemastine-d5 Fumarate (B1241708) necessitates a multi-step approach that ensures the precise and stable incorporation of deuterium (B1214612) atoms at specific molecular positions. The process must also control the stereochemistry to yield the desired (R,R)-enantiomer, which is the pharmacologically active form of clemastine.
Stereoselective Synthesis Approaches for Deuterated Enantiomers
The asymmetric synthesis of the biologically active (R,R)-clemastine is a well-established process that serves as a foundation for the synthesis of its deuterated counterpart. saudijournals.comresearchgate.net A key strategy involves the coupling of two chiral synthons: (R)-1-(4-chlorophenyl)-1-phenylethanol and a deuterated (R)-1-(2-chloroethyl)-2-methylpyrrolidine derivative.
The synthesis of the deuterated chiral tertiary alcohol can be achieved through the stereoselective alkylation of a chiral α-benzyloxy ketone with a Grignard reagent, a method that relies on chelation-control for high asymmetric induction. saudijournals.com To introduce the deuterium atoms, a deuterated Grignard reagent, such as phenyl-d5-magnesium bromide, is utilized. This ensures the incorporation of the five deuterium atoms onto the phenyl ring.
Alternatively, the synthesis of the deuterated (R)-chloroethylpyrrolidine fragment can be approached. However, incorporating the deuterium label into this aliphatic chain stereoselectively can be more challenging. Therefore, the use of a deuterated aromatic precursor is often the more efficient and controlled method for producing Clemastine-d5. The final step involves the O-alkylation of the deuterated (R)-tertiary alcohol with the non-deuterated (R)-1-(2-chloroethyl)-2-methylpyrrolidine to yield the deuterated clemastine base, which is then converted to the fumarate salt.
Optimization of Deuterium Incorporation Efficiency and Positional Specificity
Achieving high isotopic enrichment and precise positional specificity is paramount in the synthesis of Clemastine-d5 Fumarate. The choice of the deuterated reagent and the reaction conditions are critical factors in maximizing the incorporation of deuterium and minimizing isotopic scrambling.
Using a starting material where the deuterium atoms are already stably incorporated, such as commercially available benzene-d6 (B120219) to synthesize phenyl-d5-magnesium bromide, is a common and effective strategy. This "synthetic approach" ensures that the deuterium atoms are introduced early in the synthetic sequence and are located on a chemically stable aromatic ring, thus preventing their exchange during subsequent reaction steps. princeton.edu
The reaction conditions for the Grignard reaction and the subsequent O-alkylation must be carefully controlled to prevent any potential H/D exchange. This includes the use of anhydrous solvents and reagents and maintaining optimal reaction temperatures. The efficiency of deuterium incorporation is typically monitored at various stages of the synthesis using mass spectrometry to ensure the desired level of isotopic enrichment is maintained throughout the process.
Analytical Validation of Deuterium Content and Purity
Following the synthesis, a rigorous analytical validation process is essential to confirm the isotopic purity, deuterium content, and the precise location of the deuterium atoms in the this compound molecule. This is typically accomplished using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry-Based Isotopic Purity Determination
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic purity of deuterated compounds. arizona.edu By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the distribution of different isotopologues (molecules that differ only in their isotopic composition) can be determined.
For this compound, the mass spectrum will show a characteristic isotopic cluster. The most abundant peak will correspond to the molecule containing five deuterium atoms. The presence and relative abundance of peaks corresponding to molecules with fewer than five deuterium atoms (d4, d3, etc.) or more than five (if possible through exchange) are used to calculate the isotopic purity. The goal is to achieve an isotopic purity of >98% for the d5 species. Techniques like electrospray ionization (ESI) are commonly employed for the analysis of such compounds. arizona.edu
Table 1: Theoretical Isotopic Distribution for Clemastine-d5
| Isotopologue | Relative Abundance (%) |
|---|---|
| d0 (unlabeled) | < 0.1 |
| d1 | < 0.5 |
| d2 | < 1.0 |
| d3 | < 2.0 |
| d4 | ~5.0 |
| d5 | > 90.0 |
Note: This is a representative table. Actual values may vary based on the synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Site Confirmation
While mass spectrometry confirms the number of deuterium atoms, Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify their specific location within the molecule. Both Proton (¹H) NMR and Deuterium (²H) NMR can be employed for this purpose.
In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the phenyl ring that have been replaced by deuterium will be absent or significantly reduced in intensity. nih.gov This provides direct evidence of the deuteration site. Comparison with the ¹H NMR spectrum of non-labeled Clemastine Fumarate allows for a clear identification of the missing signals.
Deuterium (²H) NMR spectroscopy provides a direct detection of the deuterium nuclei. The ²H NMR spectrum of this compound would show a signal in the aromatic region, confirming the presence of deuterium on the phenyl ring. The chemical shift of this signal would be very similar to the corresponding proton signal in the ¹H NMR spectrum. nih.gov
Advanced Structural Elucidation of Deuterated Clemastine Analog
Further structural confirmation and analysis of deuterated clemastine analogs can be achieved through advanced techniques such as tandem mass spectrometry (MS/MS). Fragmentation analysis of the deuterated molecular ion can provide additional evidence for the location of the deuterium atoms. The fragmentation pattern of Clemastine-d5 would differ from that of the unlabeled compound in a predictable manner, with fragments containing the deuterated phenyl ring exhibiting a mass shift of five units.
Analytical Methodologies for Clemastine D5 Fumarate in Research Matrices
Development and Validation of Bioanalytical Assays for Quantitative Analysis
The development of robust and reliable bioanalytical assays is fundamental to obtaining high-quality data in preclinical and clinical research. mdpi.com The validation of these assays ensures that the method is fit for its intended purpose, providing accurate and reproducible results. nih.gov Key validation parameters typically include specificity, linearity, accuracy, precision, and stability.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantitative analysis of drugs and their metabolites in complex biological fluids due to its high sensitivity and selectivity. researchgate.netresearchgate.netrjpdft.com A highly sensitive LC-MS/MS method has been developed and validated for the determination of clemastine (B1669165) in human plasma, utilizing Clemastine-d5 Fumarate (B1241708) as the internal standard. researchgate.net
This methodology typically involves the extraction of clemastine and the internal standard from the plasma sample, followed by chromatographic separation and detection by the mass spectrometer. The use of selected reaction monitoring (SRM) mode enhances the specificity of the assay by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.
A representative LC-MS/MS method for the analysis of clemastine in human plasma might involve the following parameters:
| Parameter | Condition |
| Chromatography | |
| Column | C18 reversed-phase |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with formic acid |
| Flow Rate | 0.5 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transition (Clemastine) | m/z 344.2 -> m/z 121.1 |
| Monitored Transition (Clemastine-d5) | m/z 349.2 -> m/z 121.1 |
Validation of such a method would typically yield the following performance characteristics:
| Validation Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
High-performance liquid chromatography (HPLC) with ultraviolet (UV) or diode-array detection (DAD) is another common technique for the analysis of pharmaceuticals. researchgate.netdntb.gov.uarjptonline.org While generally less sensitive than LC-MS/MS, HPLC methods can be suitable for the analysis of clemastine in pharmaceutical dosage forms and, in some cases, in biological samples with higher concentrations.
A typical reversed-phase HPLC (RP-HPLC) method for Clemastine Fumarate would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. researchgate.netrjptonline.org Detection is typically performed at a wavelength where clemastine exhibits maximum absorbance.
A developed and validated RP-HPLC method for the estimation of Clemastine Fumarate in a pharmaceutical dosage form demonstrated linearity in the range of 10-50 µg/mL with a correlation coefficient of 0.999. rjptonline.org The retention time for Clemastine Fumarate was found to be approximately 5.8 minutes. rjptonline.org
Spectrophotometric methods offer a simpler and more cost-effective approach for the determination of Clemastine Fumarate, particularly in pharmaceutical formulations. These methods are based on the measurement of the absorbance of a colored complex formed between the drug and a specific reagent. While lacking the specificity of chromatographic methods, they can be useful for routine quality control purposes.
One such method involves the formation of an ion-pair complex between clemastine and an acidic dye, which can then be extracted into an organic solvent and measured spectrophotometrically.
Application as an Internal Standard in Preclinical Bioanalysis
In preclinical bioanalysis, where sample volumes are often limited and matrices can be complex, the use of a stable isotope-labeled internal standard like Clemastine-d5 Fumarate is critical for achieving reliable quantitative data.
The primary function of an internal standard is to compensate for the variability inherent in the analytical process, from sample preparation to instrumental analysis. Because this compound has nearly identical physicochemical properties to the unlabeled clemastine, it behaves similarly during extraction, chromatography, and ionization. Any loss of analyte during sample processing or fluctuations in instrument response will be mirrored by the internal standard. By calculating the ratio of the analyte response to the internal standard response, these variations can be effectively normalized, leading to a significant improvement in the precision and accuracy of the measurement.
Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the biological matrix, are a major challenge in LC-MS/MS bioanalysis. Ion suppression, a common matrix effect, can lead to an underestimation of the analyte concentration. This compound co-elutes with the unlabeled clemastine, meaning it is subjected to the same matrix effects. Therefore, any suppression of the clemastine signal will be accompanied by a proportional suppression of the this compound signal. The use of the response ratio effectively cancels out these effects, ensuring that the quantitative results are not biased by the sample matrix.
Method Validation Parameters for Deuterated Compounds in Research Settings
The validation of bioanalytical methods is crucial for ensuring the reliability and acceptability of quantitative data in research. nih.govich.org When using a deuterated compound such as this compound, typically as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, specific validation parameters must be meticulously evaluated. researchgate.netcerilliant.com The objective is to establish that the analytical method is accurate, precise, and reproducible for the quantification of the target analyte (e.g., Clemastine) in a given biological matrix. nih.goveuropa.eu
Key validation parameters for methods employing deuterated internal standards are defined by regulatory guidelines and include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. ich.orgeuropa.eu
Selectivity and Specificity
Selectivity is the ability of the analytical method to differentiate and quantify the analyte from other components in the sample, including metabolites, impurities, and matrix components. nih.govjapsonline.com For methods using Clemastine-d5 as an internal standard, it is essential to demonstrate that there is no interference at the mass transitions of either Clemastine or its deuterated counterpart from endogenous substances in the biological matrix (e.g., plasma). japsonline.com
Linearity and Calibration Curve
The linearity of a bioanalytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov A calibration curve is generated by analyzing samples with known concentrations of the analyte. For the quantification of Clemastine using a deuterated internal standard, a linear relationship is typically established over a specific concentration range.
For example, a validated LC-MS/MS method for Clemastine in human plasma demonstrated linearity across a concentration range of 5.0 to 1000.0 pg/mL. researchgate.net Similarly, another study showed linearity for Clemastine Fumarate between 15-50 µg/mL using an RP-HPLC method, achieving a correlation coefficient (R²) of 0.999. rjpdft.com
Table 1: Example Linearity Parameters for Clemastine Analysis
| Parameter | Value | Reference |
| Concentration Range | 5.0-1000.0 pg/mL | researchgate.net |
| Correlation Coefficient (R²) | >0.997 | nih.gov |
Accuracy and Precision
Accuracy refers to the closeness of the mean test results to the true concentration of the analyte, while precision measures the degree of scatter or agreement between a series of measurements. nih.gov Both are typically assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples.
Precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV), and accuracy is expressed as the relative error (RE). nih.gov For bioanalytical methods, the acceptance criteria for accuracy and precision are generally within ±15% (±20% at the LLOY). europa.eujapsonline.com A study validating an LC-MS/MS method for Clemastine reported intra- and inter-day precision within 13.4% and accuracy deviations between -1.1% and 5.6%. researchgate.netresearchgate.net
Table 2: Representative Accuracy and Precision Data for a Clemastine Bioanalytical Method
| QC Level | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Accuracy (% Deviation) |
| Low | < 14.7% | < 12.5% | -1.1% to 5.6% |
| Medium | < 14.7% | < 12.5% | -1.1% to 5.6% |
| High | < 14.7% | < 12.5% | -1.1% to 5.6% |
| (Data synthesized from reported values researchgate.netresearchgate.netnih.gov) |
Recovery and Matrix Effect
Recovery is the efficiency of the extraction procedure for the analyte from the biological matrix. The matrix effect is the suppression or enhancement of ionization of the analyte caused by co-eluting, interfering substances in the matrix. nih.gov The use of a stable isotope-labeled internal standard like Clemastine-d5 is the preferred method to compensate for these effects, as it has nearly identical chemical and physical properties to the analyte and co-elutes chromatographically, experiencing similar matrix effects and extraction recovery. cerilliant.comlcms.cz Studies have shown that deuterated internal standards effectively compensate for matrix effects in various assays. nih.gov
Stability
Stability evaluations are conducted to ensure that the concentration of the analyte remains unchanged during sample collection, handling, storage, and analysis. nih.gov This involves subjecting QC samples to various conditions:
Freeze-Thaw Stability: Assessing analyte stability after multiple freeze-thaw cycles.
Short-Term (Bench-Top) Stability: Evaluating stability at room temperature for a period equivalent to sample preparation time.
Long-Term Stability: Determining stability in the frozen state over an extended period.
Stock Solution Stability: Ensuring the stability of the analyte and internal standard in their solvent, often for up to 6 months at -80°C. medchemexpress.com
The results of these stability tests must demonstrate that the analyte is stable under the tested conditions, with deviations typically within ±15% of the nominal concentrations.
Preclinical Pharmacological and Mechanistic Investigations Utilizing Clemastine D5 Fumarate
In Vitro Receptor Binding and Cellular Pathway Studies
The in vitro pharmacological profile of clemastine (B1669165) is characterized by its high-affinity binding to the histamine (B1213489) H1 receptor and its influence on key cellular signaling pathways. As deuteration does not alter the fundamental molecular structure responsible for receptor binding, the findings for clemastine fumarate (B1241708) are directly applicable to Clemastine-d5 Fumarate.
Histamine H1 Receptor Antagonism and Binding Affinity (IC50)
Clemastine is a selective and potent antagonist of the histamine H1 receptor. selleckchem.com In competitive binding assays, clemastine fumarate demonstrates a strong binding affinity with a half-maximal inhibitory concentration (IC50) value of 3 nM. selleckchem.com This high affinity underscores its effectiveness in blocking the action of histamine at H1 receptors. nih.gov For comparison, its potency is significantly greater than other first-generation antihistamines such as chlorpheniramine (B86927) and diphenhydramine. selleckchem.commedchemexpress.com
| Compound | IC50 (nM) |
|---|---|
| Clemastine Fumarate | 3 selleckchem.commedchemexpress.com |
| Chlorpheniramine | 20 selleckchem.commedchemexpress.com |
| Diphenhydramine | 100 selleckchem.commedchemexpress.com |
Investigation of Intracellular Calcium Dynamics and Related Signaling Cascades (e.g., HL-60 cells)
Histamine H1 receptor activation typically leads to an increase in intracellular calcium ([Ca2+]i). Clemastine effectively counteracts this process. In studies using human promyelocytic leukemia (HL-60) cells, clemastine was shown to inhibit the histamine-induced rise in intracellular calcium with an IC50 of 3 nM. selleckchem.commedchemexpress.com This demonstrates that its antagonism at the H1 receptor directly translates to the blockade of downstream signaling events, such as calcium mobilization, which is a key step in the inflammatory response mediated by histamine.
Modulation of Specific Molecular Targets (e.g., mTOR pathway, HERG K+ Channel)
Beyond its primary antihistaminic activity, clemastine has been shown to modulate other significant molecular targets in vitro.
mTOR Pathway: Research indicates that clemastine can stimulate autophagy, a cellular recycling process, by suppressing the mTOR signaling pathway. selleckchem.comnih.govresearchgate.net This mechanism is distinct from its H1 receptor antagonism and suggests a broader range of cellular effects. nih.gov
HERG K+ Channel: Clemastine is a high-potency inhibitor of the human Ether-à-go-go-Related Gene (HERG) K+ channel. selleckchem.comnih.gov In whole-cell patch-clamp studies using HEK 293 cells stably expressing HERG channels, clemastine inhibited the channel with an IC50 value of 12 nM. selleckchem.comnih.gov This interaction is dependent on the channel's gating and involves a high-affinity binding site within the channel's pore. nih.gov
| Molecular Target | Cell Line | IC50 (nM) |
|---|---|---|
| Histamine H1 Receptor | HL-60 | 3 selleckchem.commedchemexpress.com |
| HERG K+ Channel | HEK 293 | 12 selleckchem.comnih.gov |
In Vitro and Ex Vivo Metabolic Stability Profiling
The primary advantage of using this compound in preclinical studies lies in its application for metabolic profiling. The deuterium (B1214612) atoms act as stable isotopic labels, making the compound and its metabolites easily distinguishable in mass spectrometry analysis and potentially altering its metabolic rate.
Assessment in Hepatic Microsomal and Other Subcellular Fractions
The metabolic stability of a compound is a critical parameter evaluated during drug discovery, often assessed using liver subcellular fractions like microsomes. evotec.comspringernature.com These fractions contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are responsible for Phase I metabolism. hmdb.ca
In a typical in vitro metabolic stability assay, a compound like this compound is incubated with pooled human liver microsomes and necessary cofactors (e.g., NADPH). nih.gov The concentration of the parent compound is measured over time by LC-MS/MS to determine its rate of depletion. This allows for the calculation of key parameters like the half-life (t1/2) and in vitro intrinsic clearance (CLint). nih.gov While specific stability data for this compound is not publicly available, this methodology is standard for characterizing its metabolic profile. The substitution of hydrogen with deuterium at metabolically active sites can slow down the rate of metabolism (a phenomenon known as the kinetic isotope effect), which would be quantifiable in such assays as a longer half-life compared to the non-deuterated version.
Identification and Characterization of Biotransformation Pathways and Metabolites
Studies on the metabolism of clemastine in humans have identified several key biotransformation pathways. nih.govoup.com The use of a deuterated form like this compound is instrumental in confirming these pathways and elucidating the structures of metabolites with greater confidence.
The primary routes of clemastine metabolism in humans involve:
Oxidation: Both aromatic and aliphatic oxidation occurs. nih.govoup.com
O-dealkylation: This involves the fission of the ether bond. nih.govoup.com
Hydroxylation: Addition of hydroxyl groups to the aromatic rings. nih.govnih.gov
Dehydration: Removal of a water molecule from an alcohol metabolite. nih.govoup.com
Following oral administration to human volunteers, a number of metabolites have been identified in urine. nih.govoup.com The parent drug is often not detected, indicating extensive metabolism. oup.com The major metabolite identified is a carbinol (M3), which accounts for a significant portion of the excreted products. nih.govoup.com Other metabolites are also formed through the various pathways mentioned above. nih.govoup.com The enzymes primarily responsible for clemastine's metabolism are believed to be Cytochrome P450 isoforms, including CYP3A4 and CYP2D6. hmdb.ca
Pharmacokinetic Characterization in Animal Models
The preclinical pharmacokinetic profile of a compound is essential for understanding its behavior within a biological system. For this compound, this characterization relies on studies conducted in various animal models, which help to predict its absorption, distribution, metabolism, and excretion (ADME) properties.
Pharmacokinetic studies in non-human species reveal key parameters for clemastine, the non-deuterated parent compound. These studies provide a foundational understanding applicable to its deuterated analog. The processes of absorption, distribution, metabolism, and excretion collectively govern the drug's concentration over time in the body. veteriankey.com
Absorption : Following administration, a drug must be absorbed into the bloodstream. msdvetmanual.com For oral formulations, this involves dissolution in gastrointestinal fluids and passage through the GI mucosa. msdvetmanual.com The lipid solubility of a compound is a primary factor influencing its absorption. msdvetmanual.com Studies in dogs have shown that oral bioavailability of clemastine is very low, at only 3%. nih.gov In horses, the oral bioavailability was similarly low at 3.4%. madbarn.com
Distribution : Once absorbed, the compound is distributed via the bloodstream to various tissues and organs. msdvetmanual.com Clemastine exhibits a large volume of distribution in animal models, suggesting extensive extravascular distribution. In dogs, the volume of distribution was reported to be 13.4 L/kg, and in horses, it was 3.8 L/kg. nih.govmadbarn.com This indicates that the drug does not remain confined to the bloodstream but distributes widely into body tissues. nih.gov
Elimination : Elimination involves both metabolism (biotransformation, primarily in the liver) and excretion (removal from the body, often via kidneys or bile). msdvetmanual.commsdvetmanual.com Clemastine clearance is high in dogs (2.1 L/h/kg). nih.gov The elimination half-life (t½), or the time required for the drug concentration to decrease by half, has been determined in several species. msdvetmanual.com In neonatal mice, the half-life was 4.6 hours. nih.govbiorxiv.orgresearchgate.net In dogs, the intravenous half-life was 3.8 hours, while in horses it was approximately 5.4 hours. nih.govmadbarn.com
Interactive Data Table: Pharmacokinetic Parameters of Clemastine in Animal Models
| Species | Route of Administration | Bioavailability (%) | Volume of Distribution (Vd) | Elimination Half-life (t½) | Clearance (CL) |
| Mouse (neonatal) | Oral | N/A | N/A | 4.6 hours nih.govbiorxiv.org | N/A |
| Dog | Oral | 3% nih.gov | 13.4 L/kg nih.gov | N/A | 2.1 L/h/kg nih.gov |
| Dog | Intravenous | 100% | N/A | 3.8 hours nih.gov | N/A |
| Horse | Oral | 3.4% madbarn.com | 3.8 L/kg madbarn.com | N/A | 0.79 L/h/kg madbarn.com |
| Horse | Intravenous | 100% | N/A | 5.4 hours madbarn.com | N/A |
N/A: Not Available in the provided search results.
The strategic replacement of hydrogen atoms with their stable heavy isotope, deuterium, is a technique used to alter the pharmacokinetic properties of a drug. nih.govresearchgate.net This modification can influence the metabolic pathways of a compound without changing its fundamental shape or pharmacological target. researchgate.net
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. researchgate.net This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. researchgate.net For drugs metabolized by enzymes like the cytochrome P450 system, deuteration at a site of metabolic oxidation can lead to a decreased rate of metabolism. researchgate.net
A comparative analysis of this compound and its non-deuterated counterpart would be expected to show differences based on these principles:
Increased Half-Life and Exposure : By slowing metabolism, the elimination half-life (t½) of the drug may be prolonged, and the total drug exposure, measured as the area under the concentration-time curve (AUC), could be increased. researchgate.net
Altered Metabolite Profile : Deuteration can also shift the metabolic pathway away from the deuterated site, potentially reducing the formation of certain metabolites and favoring others. This "metabolic switching" could be beneficial if it reduces the formation of toxic or inactive metabolites. nih.govresearchgate.net
While specific comparative pharmacokinetic data for this compound versus clemastine were not available in the search results, the known effects of deuteration suggest that the d5 variant was designed to optimize the pharmacokinetic profile, potentially leading to improved stability and duration of action compared to the original compound. nih.govresearchgate.net
Investigations of Specific Biological Activities in Preclinical Models
A significant body of preclinical research has focused on the potential of clemastine to promote the repair of myelin, the protective sheath around nerve axons that is damaged in demyelinating diseases. nih.gov The primary mechanism is believed to be the promotion of oligodendrocyte precursor cell (OPC) differentiation into mature, myelinating oligodendrocytes. biorxiv.orgclinicaltrials.gov
Studies across various animal models have consistently demonstrated this effect:
Hypoxia-Induced White Matter Injury : In a neonatal mouse model of preterm white matter injury caused by chronic hypoxia, clemastine treatment rescued myelination deficits and promoted the differentiation of oligodendrocytes. nih.govbiorxiv.org
Lysolecithin-Induced Demyelination : Clemastine was shown to promote in vivo remyelination in a mouse model where demyelination was chemically induced by lysolecithin. nih.gov
Cuprizone-Induced Demyelination : In mice treated with cuprizone (B1210641) to induce demyelination, clemastine treatment restored spatial working memory. nih.gov Another study using this model found that a different compound outperformed clemastine in restoring oligodendrocytes but confirmed clemastine's remyelinating activity. thebrighterside.news
Spinal Cord Injury (SCI) : In rat models of SCI, clemastine preserved myelin integrity, enhanced OPC differentiation, and improved functional recovery. frontiersin.orgnih.gov The mechanism in this context was linked to the activation of the ERK1/2 signaling pathway. nih.govfrontiersin.org
Neurodevelopmental and Neurodegenerative Disease Models : In a mouse model for Pitt-Hopkins syndrome (a neurodevelopmental disorder), clemastine normalized OPC and oligodendrocyte density and increased the number of axons undergoing myelination. biorxiv.org In an Alzheimer's disease mouse model, chronic clemastine treatment enhanced the densities of OPCs, oligodendrocytes, and myelin, and was suggested to work by preventing OPC senescence. frontiersin.org
Interactive Data Table: Preclinical Studies of Clemastine on Remyelination
| Animal Model | Type of Injury/Disease | Key Findings | Proposed Mechanism of Action |
| Mouse | Hypoxia-induced hypomyelination | Rescued myelination deficits; promoted oligodendrocyte differentiation. nih.govbiorxiv.org | Promotion of OPC maturation. nih.gov |
| Mouse | Lysolecithin-induced demyelination | Promoted in vivo remyelination. nih.gov | Enhancement of oligodendrocyte differentiation. nih.gov |
| Mouse | Cuprizone-induced demyelination | Restored spatial working memory. nih.gov | Promotion of remyelination. nih.gov |
| Rat | Spinal Cord Injury | Preserved myelin integrity; improved functional recovery. frontiersin.orgnih.gov | Activation of ERK1/2 via CHRM1 in OPCs. nih.govfrontiersin.org |
| Mouse | Pitt-Hopkins Syndrome Model | Normalized OPC and oligodendrocyte density; increased ongoing myelination. biorxiv.org | Promotes differentiation of OPCs into mature oligodendrocytes. biorxiv.org |
| Mouse | Alzheimer's Disease Model (APP/PS1) | Enhanced OPC, oligodendrocyte, and myelin density. frontiersin.org | Prevention of OPC senescence. frontiersin.org |
Beyond its effects on remyelination, clemastine has been shown to modulate immune responses. Specifically, it can exert an immunosuppressive effect on the innate immune system. droracle.ai In experimental models, clemastine strongly reduced the innate immune response to Listeria monocytogenes infection in mice. nih.gov This effect was characterized by an inhibition of the mitogen-activated protein kinase (MAPK)-extracellular signal-regulated kinase (ERK) signaling pathway. nih.gov
Deuterium Isotope Effects in Drug Metabolism and Disposition Mechanisms
Theoretical Framework of Deuterium (B1214612) Kinetic Isotope Effects (KIEs)
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its isotopes. The replacement of hydrogen (¹H) with deuterium (²H or D) is a common application of this principle in medicinal chemistry.
The deuterium KIE is quantified as the ratio of the reaction rate constant for the hydrogen-containing compound (kH) to that of the deuterium-containing compound (kD).
Primary Kinetic Isotope Effects are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For C-H bond cleavage, which is a common step in drug metabolism, the KIE (kH/kD) is typically greater than 1, indicating a slower reaction for the deuterated compound. This is because the greater mass of deuterium results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond, making the C-D bond stronger and requiring more energy to break.
Secondary Kinetic Isotope Effects occur when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. These effects are generally smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1), depending on changes in hybridization or steric environment at the transition state.
| Type of Isotope Effect | Description | Typical kH/kD Value |
|---|---|---|
| Primary KIE | Isotopic substitution at the site of bond cleavage in the rate-determining step. | > 1 (often 2-8 for C-H/C-D) |
| Secondary KIE | Isotopic substitution at a site not directly involved in bond cleavage. | 0.7 - 1.5 |
The metabolic transformation of many drugs is mediated by enzymes, particularly the cytochrome P450 (CYP) family, which often catalyze oxidative reactions involving the cleavage of C-H bonds. nih.gov The fundamental reason for the primary kinetic isotope effect lies in the difference in bond dissociation energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and more stable than a C-H bond. nih.gov
Experimental Determination of KIEs in Clemastine (B1669165) Metabolic Pathways
The metabolism of clemastine is complex, involving multiple enzymatic pathways. In humans, the principal routes include oxidation, O-dealkylation, aromatic hydroxylation, and aliphatic oxidation. nih.gov Identifying the specific enzymes and rate-limiting steps is essential for predicting and measuring the impact of deuteration. Key enzymes involved in the metabolism of similar antihistamines, and likely clemastine, include isoforms of the cytochrome P450 family, such as CYP3A4 and CYP2D6. hmdb.canih.gov
In vitro methodologies are indispensable for elucidating the metabolic pathways of drugs and quantifying the kinetic isotope effects of their deuterated analogs. These methods provide a controlled environment to study specific aspects of biotransformation. nih.gov
Subcellular Fractions: Liver microsomes and S9 fractions are commonly used as they contain a rich complement of drug-metabolizing enzymes, especially CYPs. taylorfrancis.com Incubating Clemastine-d5 Fumarate (B1241708) and its non-deuterated counterpart with these fractions allows for a direct comparison of their metabolic rates and the identification of metabolites. For instance, a study on the antihistamine loratadine used human liver microsomes to identify CYP3A4 and CYP2D6 as the major enzymes responsible for its metabolism. nih.gov A similar approach for clemastine would involve quantifying the disappearance of the parent drug and the formation of key metabolites over time.
Recombinant Enzymes: Using cDNA-expressed enzymes allows researchers to pinpoint the specific contribution of a single enzyme (e.g., CYP3A4 or CYP2D6) to the drug's metabolism. mdpi.com This is crucial for determining which metabolic pathways are most susceptible to the deuterium KIE.
Microbial Models: Certain microorganisms, like the fungus Cunninghamella elegans, can produce mammalian-like metabolites of drugs. nih.gov Studies have used C. elegans to produce and identify metabolites of clemastine, including norclemastine, hydroxylated isomers, and N-oxides, facilitating their structural elucidation. nih.gov Comparing the metabolite profile of clemastine with Clemastine-d5 in such a system could provide valuable insights into the KIE.
| In Vitro System | Purpose in KIE Studies | Example Application for Clemastine-d5 |
|---|---|---|
| Human Liver Microsomes/S9 | Overall metabolic stability and metabolite profile. taylorfrancis.com | Compare the rate of disappearance of clemastine vs. clemastine-d5 and quantify major metabolites. |
| Recombinant CYP Enzymes | Identify specific enzymes responsible for metabolism at deuterated sites. mdpi.com | Determine the KIE for specific metabolic reactions catalyzed by CYP3A4 or CYP2D6. |
| Cunninghamella elegans | Generate and identify metabolites to understand metabolic pathways. nih.gov | Assess changes in the ratios of hydroxylated or N-oxide metabolites due to deuteration. |
While in vitro studies are foundational, ex vivo and in vivo experiments are necessary to understand how KIEs translate to a whole-organism level.
Ex Vivo Studies: These methods, such as isolated perfused liver studies, can provide a more integrated view of metabolism within an organ context, bridging the gap between subcellular fractions and whole-animal studies.
In Vivo Studies: Administering Clemastine-d5 Fumarate to animal models or human volunteers allows for the assessment of its complete pharmacokinetic profile. By measuring plasma concentrations of the parent drug and its metabolites over time, key parameters like half-life (t½), clearance (CL), and area under the curve (AUC) can be determined and compared to non-deuterated clemastine. nih.gov Novel imaging techniques like deuterium metabolic imaging (DMI) are also emerging, which use MRI to non-invasively map the fate of deuterated substrates in vivo, offering a dynamic view of metabolic rates. nih.govresearchgate.net
Impact of Deuteration on Enzymatic Biotransformation
The primary impact of deuterating clemastine is the potential to slow down specific pathways of its enzymatic biotransformation. Clemastine's metabolism involves several oxidative steps that are susceptible to the kinetic isotope effect. nih.gov
Major metabolic pathways for clemastine identified in humans include:
Oxidation and O-dealkylation: Fission of the ether bond.
Aromatic hydroxylation: Addition of a hydroxyl group to one of the phenyl rings.
Aliphatic oxidation: Oxidation on the pyrrolidine ring.
N-demethylation: Removal of the methyl group from the pyrrolidine ring to form norclemastine. nih.gov
Deuteration at one of these metabolic "soft spots" is expected to decrease the rate of that specific reaction. For example, if the d5 label is on a phenyl ring, the rate of aromatic hydroxylation on that ring would likely decrease. This can have two main consequences:
Metabolic Switching: By slowing one metabolic pathway, the enzymatic machinery may increasingly utilize alternative, non-deuterated sites for metabolism. nih.gov This phenomenon, known as metabolic switching, can alter the proportion of different metabolites formed. This could be beneficial if it reduces the formation of a toxic or inactive metabolite, but it must be carefully evaluated as it could also potentially increase the formation of an undesirable one. nih.gov The changes in metabolic pathways are not always predictable and must be measured through in vitro and in vivo studies. nih.gov
Cytochrome P450 (CYP)-Mediated Metabolism and Isoform Specificity
The metabolism of clemastine, like many xenobiotics, is heavily reliant on the cytochrome P450 (CYP) enzyme system, a superfamily of hemoproteins primarily located in the liver. nih.gov These enzymes are responsible for Phase I metabolic reactions, which typically involve oxidation, reduction, and hydrolysis to make compounds more water-soluble for excretion. nih.gov
For clemastine, the primary site of metabolism is the liver. wikipedia.orgdrugbank.compatsnap.com Research indicates that it interacts with specific CYP isoforms. Notably, clemastine is identified as an inhibitor of CYP2D6, one of the key enzymes responsible for metabolizing approximately 25% of clinically used drugs. wikipedia.orgdrugbank.comhmdb.ca This inhibition means that clemastine can interfere with the metabolism of other drugs that are substrates for this enzyme. wikipedia.orgdrugbank.com While the complete profile of all involved isoforms is complex, the interaction with CYP2D6 is a well-documented aspect of its metabolic profile.
The introduction of deuterium at specific molecular positions, as in this compound, leverages the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger and more stable than the corresponding carbon-hydrogen (C-H) bond. Since CYP-mediated oxidation often involves the cleavage of a C-H bond, replacing it with a C-D bond can significantly slow down the rate of this reaction. nih.govresearchgate.netsemanticscholar.org This deliberate deuteration is intended to reduce the pace of metabolism, thereby potentially altering the drug's pharmacokinetic profile. medchemexpress.com
Table 1: CYP Isoform Interaction with Clemastine
| CYP Isoform | Role in Clemastine Metabolism | Effect of Deuteration (Clemastine-d5) |
|---|---|---|
| CYP2D6 | Clemastine is an inhibitor of this isoform. wikipedia.orgdrugbank.comhmdb.ca | Slowing of metabolic attack at the deuterated site, potentially reducing the rate of formation of certain metabolites. |
| Other CYPs (e.g., CYP3A4) | Likely involved in various oxidative metabolic pathways, as is common for many drugs. hmdb.ca | Reduced rate of metabolism if deuteration occurs at a site targeted by these enzymes. |
Role of Other Metabolic Enzyme Systems
Beyond the cytochrome P450 system, other enzyme families contribute to the biotransformation of drugs. For antihistamines like clemastine, these alternative pathways include conjugation reactions. wikipedia.orgdrugbank.com These Phase II metabolic processes involve adding an endogenous molecule to the drug or its Phase I metabolite to further increase water solubility and facilitate excretion.
Key non-CYP mediated pathways for clemastine metabolism include:
Mono- and Didemethylation : These reactions can be carried out by various enzymes, including CYPs, but also flavin-containing monooxygenases (FMOs).
Glucuronide Conjugation : This is a major Phase II pathway where UDP-glucuronosyltransferase (UGT) enzymes attach glucuronic acid to the drug molecule. Antihistamines are known to undergo glucuronidation. wikipedia.orgdrugbank.com
The existence of these parallel metabolic routes is crucial when considering the effects of deuteration. If a primary oxidative pathway managed by a CYP enzyme is slowed, the metabolic burden can be shifted to these other enzyme systems. nih.gov
Implications of Deuterium Substitution for Metabolic Stability and Pathway Shunting
The substitution of hydrogen with deuterium can have profound effects on a drug's metabolic profile, primarily through increased metabolic stability and the phenomenon of metabolic pathway shunting. researchgate.netosti.gov
Metabolic Pathway Shunting: When a drug is metabolized by multiple alternate pathways, slowing down one route through deuteration can divert the metabolism towards the other, unaltered pathways. osti.gov This phenomenon is known as metabolic shunting or metabolic switching.
Table 2: Potential Effects of Deuteration on Clemastine Metabolism
| Metabolic Consequence | Mechanism | Potential Outcome for this compound |
|---|---|---|
| Increased Metabolic Stability | The kinetic isotope effect slows the rate of C-D bond cleavage by metabolic enzymes (e.g., CYPs) compared to C-H bond cleavage. nih.govsemanticscholar.org | Longer half-life, increased drug exposure, and potentially a reduced dosing frequency. |
| Metabolic Pathway Shunting | Slowing a primary metabolic pathway (e.g., oxidation) diverts the parent compound to alternative, unaffected pathways (e.g., conjugation). osti.gov | Alteration in the ratio of metabolites; potential increase in metabolites formed via non-oxidative routes like glucuronidation. |
Advanced Research Applications of Clemastine D5 Fumarate
Utility in Drug Metabolism and Pharmacokinetic (DMPK) Research
Clemastine-d5 Fumarate (B1241708) serves as an invaluable tool in Drug Metabolism and Pharmacokinetic (DMPK) studies, primarily by acting as a stable isotope-labeled internal standard (SIL-IS) for its non-deuterated counterpart, Clemastine (B1669165) Fumarate. The core principle behind its utility is the deuterium (B1214612) kinetic isotope effect (DKIE). The substitution of hydrogen atoms with heavier deuterium atoms creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This increased bond strength can slow down the rate of metabolic reactions that involve the cleavage of this bond, a common step in drug metabolism mediated by enzymes such as the Cytochrome P450 (CYP) system.
In DMPK research, the goal is to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. europeanpharmaceuticalreview.com When Clemastine-d5 Fumarate is used as an internal standard in quantitative bioanalysis (e.g., using Liquid Chromatography-Mass Spectrometry, LC-MS), it is added in a known concentration to biological samples (like plasma or urine) containing the analyte, clemastine. Because Clemastine-d5 is chemically identical to clemastine, it exhibits nearly the same behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer. medchemexpress.com However, due to its higher mass, it is easily distinguishable from the non-deuterated drug by the detector. This co-processed standard allows for precise and accurate quantification of clemastine by correcting for any analyte loss during sample preparation or fluctuations in instrument response.
The strategic placement of five deuterium atoms on the phenyl ring of the clemastine molecule ensures that the label is retained during metabolic transformations that occur elsewhere on the molecule, making it a robust standard for tracking the parent drug. medchemexpress.com This application is crucial for constructing accurate pharmacokinetic profiles, determining key parameters such as half-life, bioavailability, and clearance, which are essential for understanding a drug's behavior in a biological system. simsonpharma.comnih.gov
Application in Metabolite Identification and Structure Elucidation Studies
The identification of drug metabolites is a critical step in drug development, and this compound significantly simplifies this process. When a biological system metabolizes a drug, it can produce a complex mixture of related compounds. Distinguishing these metabolites from endogenous molecules in a biological matrix can be challenging.
The use of a stable isotope-labeled compound like this compound provides a distinct signature in mass spectrometric analysis. Researchers can administer a mixture of deuterated and non-deuterated clemastine and then search for pairs of signals in the mass spectra that are separated by the mass difference corresponding to the deuterium label (in this case, 5 Daltons for the d5 label). This "isotope pattern" filtering method allows for the rapid and confident identification of drug-related metabolites against a complex background.
The primary metabolic pathways for clemastine in humans include oxidation, O-dealkylation (cleavage of the ether bond), aromatic hydroxylation, and N-demethylation. nih.gov By using Clemastine-d5, researchers can more easily track these transformations. For instance, if a metabolite is formed through a reaction that does not involve the deuterated phenyl ring, the resulting metabolite will retain the d5 label, and its mass spectrum will show the characteristic mass shift relative to the corresponding non-deuterated metabolite. This aids immensely in the structural elucidation of new metabolites.
| Metabolic Pathway of Clemastine | Role of this compound in Identification |
| Oxidation | Helps distinguish oxidized metabolites from endogenous compounds via isotopic signature. |
| O-Dealkylation | The d5 label is retained on the phenyl-containing fragment, allowing for easy tracking. |
| Aromatic Hydroxylation | If hydroxylation occurs on the non-deuterated ring, the d5 label is preserved. |
| N-Demethylation | The d5 label is distant from the site of reaction, ensuring it is retained on the core structure. |
Role in Mechanistic Enzymology and Reaction Mechanism Investigations
The kinetic isotope effect (KIE) observed with deuterated compounds provides a powerful probe for investigating enzymatic reaction mechanisms. In the context of this compound, the focus is on the enzymes responsible for its metabolism, predominantly CYP enzymes.
If a specific metabolic reaction involves the breaking of a C-H bond on the deuterated phenyl ring, the rate of this reaction will be slower for Clemastine-d5 compared to non-deuterated clemastine. By comparing the rates of formation of a particular metabolite from both the deuterated and non-deuterated precursors, researchers can determine if C-H bond cleavage is the rate-limiting step of the enzymatic reaction.
A significant KIE (a ratio of the rates kH/kD > 1) provides strong evidence that this bond cleavage is mechanistically important and occurs at or before the slowest step in the catalytic cycle. Conversely, the absence of a KIE suggests that C-H bond cleavage is not rate-limiting. This information is fundamental to understanding how metabolic enzymes recognize and process the drug, which can have implications for predicting drug-drug interactions and inter-individual variability in drug metabolism. simsonpharma.com
Contribution to Quantitative Proteomics and Metabolomics Studies
While this compound's primary role is as an internal standard for its parent drug, the principles of its application are central to the broader fields of quantitative proteomics and metabolomics. These disciplines aim to comprehensively identify and quantify the vast array of proteins and small-molecule metabolites within a biological system. mdpi.comrevespcardiol.org
Accurate quantification in these "omics" sciences is highly dependent on the use of stable isotope-labeled internal standards to correct for experimental variability. nih.gov In metabolomics, a panel of SIL compounds, analogous to Clemastine-d5, is often used for the absolute quantification of specific endogenous metabolites. mdpi.com This approach ensures that measurements of metabolic changes in response to disease or drug treatment are reliable and reproducible.
In quantitative proteomics, stable isotope labeling is also a cornerstone technique. Methods like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or the use of isobaric tags (e.g., Tandem Mass Tags, TMT) rely on incorporating heavy isotopes to enable the relative or absolute quantification of thousands of proteins simultaneously. nih.govnih.gov Derivatization of amine metabolites with isobaric tags has even been shown to facilitate their analysis using standard proteomics LC-MS setups, demonstrating a convergence of methodologies. nih.gov Therefore, the use of this compound in targeted drug quantification exemplifies the foundational strategy of using stable isotopes that underpins large-scale quantitative biological studies. frontiersin.org
Future Directions in Deuterated Drug Research and Analytical Method Development
The application of deuterium in pharmacology is expanding beyond its use as an analytical tool. A significant future direction is the "deuterium switch" or "deuterium-modified" drug development strategy. nih.gov This approach involves intentionally replacing hydrogen with deuterium at specific metabolic "soft spots" in a drug molecule to slow down its metabolism. nih.govnih.gov This can lead to improved pharmacokinetic properties, such as a longer half-life, reduced dosing frequency, and potentially a better safety profile by decreasing the formation of reactive or toxic metabolites. clearsynthdiscovery.com The approvals of deuterated drugs like deutetrabenazine and deucravacitinib (B606291) have validated this approach, stimulating further research in this area. nih.govmusechem.com
Q & A
Q. How to design a study investigating deuterium’s effects on Clemastine’s blood-brain barrier (BBB) penetration?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
